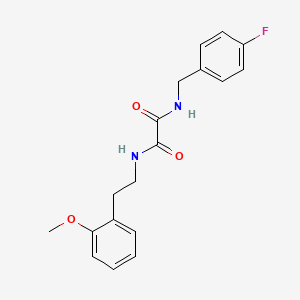

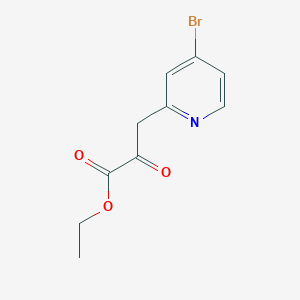

![molecular formula C16H15N3OS B2551632 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile CAS No. 478046-86-5](/img/structure/B2551632.png)

4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile is a chemical structure that is likely to be of interest due to its piperazine core, which is a common feature in molecules with potential pharmacological activities. Piperazine derivatives are known to exhibit a wide range of biological activities and are often explored for their therapeutic potential in various diseases.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar piperazine compounds have been synthesized through reactions involving piperazine and various other chemical entities. For instance, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . This suggests that the synthesis of the compound might also involve the reaction of a piperazine with a thiophene-2-carbonyl derivative, possibly through a nucleophilic substitution or amidation reaction.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. The presence of the thiophene-2-carbonyl group in the compound suggests that it could have specific electronic properties that influence its binding affinity to receptors or enzymes. The aryl piperazine moiety is a common feature in compounds with central nervous system activity, as seen in the synthesis of compounds with affinity for 5-HT1A and 5-HT2 receptors . The structural analogs of piperazine derivatives, such as those containing a benzotriazole moiety, have been shown to contribute to receptor affinity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their substituents. The reactivity of the thiophene-2-carbonyl group could allow for further functionalization of the compound. The chemical reactions involving piperazine derivatives are often tailored to produce compounds with desired biological activities, as seen in the synthesis of new antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the thiophene-2-carbonyl group and the benzonitrile moiety in the compound could affect its lipophilicity, which in turn could influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The hydrochloride salts of similar piperazine compounds have been prepared to enhance their solubility for biological testing .

Applications De Recherche Scientifique

Research on Similar Compounds

Pharmacokinetics and Metabolism : Studies on similar compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), provide insights into their disposition, metabolism, and elimination pathways in humans. This research is critical for understanding the pharmacokinetic profile and safety of new therapeutic agents (Renzulli et al., 2011).

Toxicology and Safety Profiling : The evaluation of the toxicological profile of novel psychoactive substances, such as MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), is crucial for determining their safety and potential side effects. This information is invaluable for the development of new drugs and for regulatory purposes (Papsun et al., 2016).

Receptor Binding and Pharmacodynamics : Research on the binding affinity and pharmacodynamics of compounds acting on specific receptors, such as 5-HT1A, helps elucidate their potential therapeutic applications, including for anxiety and depression. Such studies contribute to the rational design of new therapeutic agents with improved efficacy and safety profiles (Rabiner et al., 2002).

Chemical Synthesis and Drug Development : The synthesis and evaluation of new arylpiperazine derivatives, focusing on their anxiolytic-like effects, provide a framework for the development of novel anxiolytic agents. These studies demonstrate the importance of chemical innovation in expanding therapeutic options (Kędzierska et al., 2019).

Exposure and Biological Monitoring : Investigations into the occupational exposure to compounds like toluene diisocyanate (TDI) and the monitoring of their metabolites in biological samples offer important insights into occupational health and safety. Such research is essential for establishing exposure limits and preventing adverse health effects (Geens et al., 2011).

Propriétés

IUPAC Name |

4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c17-12-13-3-5-14(6-4-13)18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCKTQWLMDBMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

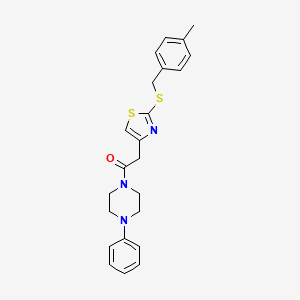

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2551551.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2551556.png)

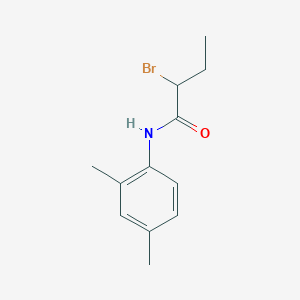

![3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B2551559.png)

![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)

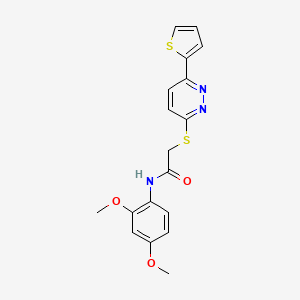

![8-ethoxy-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2551561.png)

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B2551564.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)